L-Alanyl-L-alanyl-N-propyl-L-prolinamide
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Overview
Description
L-Alanyl-L-alanyl-N-propyl-L-prolinamide is a chemical compound that belongs to the class of peptides It is composed of four amino acids: L-alanine, L-alanine, N-propyl, and L-proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-N-propyl-L-prolinamide typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds. The final step involves the deprotection of the amino groups to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and high-throughput purification techniques .
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-N-propyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups .
Scientific Research Applications
L-Alanyl-L-alanyl-N-propyl-L-prolinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in enzymatic reactions and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and as a component in biochemical assays
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-N-propyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-alanine: A dipeptide consisting of two alanine residues.
L-Alanyl-L-glutamine: A dipeptide composed of alanine and glutamine, used in dietary supplementation and cell culture.
L-Alanyl-L-leucine: A dipeptide consisting of alanine and leucine, studied for its biochemical properties.
Uniqueness
L-Alanyl-L-alanyl-N-propyl-L-prolinamide is unique due to its specific combination of amino acids and the presence of the N-propyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
84899-65-0 |
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Molecular Formula |
C14H26N4O3 |
Molecular Weight |
298.38 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H26N4O3/c1-4-7-16-13(20)11-6-5-8-18(11)14(21)10(3)17-12(19)9(2)15/h9-11H,4-8,15H2,1-3H3,(H,16,20)(H,17,19)/t9-,10-,11-/m0/s1 |
InChI Key |
XWTMYYYVPZCGGP-DCAQKATOSA-N |
Isomeric SMILES |
CCCNC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCCNC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
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